(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone
Description
This compound features a benzo[d]imidazole core linked to a pyrrolidine ring and a 5-chlorothiophene moiety via a methanone bridge. The benzoimidazole scaffold is widely recognized for its pharmacological versatility, including roles in anticancer, antimicrobial, and kinase inhibition .
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-15-6-5-14(22-15)16(21)19-8-7-11(9-19)20-10-18-12-3-1-2-4-13(12)20/h1-6,10-11H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWSMDTJWPPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The pyrrolidine ring is then introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative. Finally, the chlorinated thiophene group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorinated thiophene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and proteases. These studies are crucial for the development of new therapeutic agents.
Medicine
Medicinally, the compound and its derivatives are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the benzimidazole moiety is particularly significant, as it is a common pharmacophore in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism by which (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The pathways involved often include signal transduction pathways where the compound modulates the activity of key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences:
Key Observations:
- Substituent Effects: The 5-chlorothiophene group in the target compound distinguishes it from phenyl or methoxy-substituted analogues. Chlorine’s electron-withdrawing nature may enhance electrophilic interactions in biological systems, whereas phenyl groups (e.g., in D3) contribute to π-π stacking .
- Pyrrolidine vs. Other Linkers: Pyrrolidine-containing compounds (e.g., ) often exhibit improved solubility and conformational adaptability compared to rigid linkers like oxadiazoles .
Physicochemical Properties
- Solubility: The 5-chlorothiophene group may reduce aqueous solubility compared to methoxy-substituted analogues (e.g., P3, P4) but improve lipid membrane penetration .
- Thermodynamic Stability: highlights that oxadiazole-containing analogues exhibit strong molecular interactions in DMSO, whereas the target compound’s stability may depend on solvent polarity and temperature .
Biological Activity
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule that incorporates a benzimidazole moiety and a pyrrolidine ring, suggesting potential for diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzimidazole Moiety | A known pharmacophore associated with various biological activities, including kinase inhibition. |
| Pyrrolidine Ring | Provides structural stability and may enhance bioactivity. |
| Chlorothiophen Group | Suggests potential antibacterial properties due to the presence of halogen. |
Anticancer Properties
Research indicates that derivatives of benzo[d]imidazole, including the compound , exhibit significant anticancer activity. A study highlighted that compounds with similar structures inhibited tumor growth effectively through various mechanisms, including:
- Kinase Inhibition : The benzimidazole moiety is known to inhibit kinases involved in cellular signaling pathways linked to cancer progression.
- Microtubule Disruption : Compounds with imidazole structures have been reported to disrupt microtubule assembly, which is crucial for cell division and proliferation.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Similar benzimidazole derivatives have demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In particular, studies have reported minimum inhibitory concentrations (MICs) indicating strong activity against these pathogens. For instance, some derivatives exhibited MIC values as low as 3.9 µg/mL against C. albicans and S. aureus .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases, which are crucial in cancer signaling pathways.
- Antibacterial Mechanisms : The presence of halogen atoms in the chlorothiophen group enhances the compound's ability to penetrate bacterial membranes and disrupt essential processes.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Anticancer Efficacy : A study on benzimidazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Testing : Research involving synthesized benzimidazole derivatives showed significant antibacterial activity against resistant strains of Staphylococcus aureus (MRSA), with molecular docking studies revealing potential binding sites on bacterial enzymes .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone, and how are intermediates characterized?
- Methodology : The synthesis typically involves coupling a pyrrolidine-bearing benzoimidazole moiety with a 5-chlorothiophene carbonyl group. Acid chlorides (e.g., 5-chlorothiophene-2-carbonyl chloride) are used for acylation, followed by nucleophilic substitution with 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine. Reaction conditions (e.g., anhydrous solvents like THF or DCM, temperatures of 0–25°C) are critical for yield optimization .
- Characterization : Intermediates and the final product are validated via / NMR (e.g., pyrrolidine N-CH signals at δ 3.5–4.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- NMR Analysis : NMR identifies aromatic protons (δ 7.0–8.5 ppm for benzoimidazole and thiophene) and aliphatic pyrrolidine protons. NMR confirms carbonyl signals (δ ~170 ppm) and heterocyclic carbons .
- Mass Spectrometry : ESI-MS or MALDI-TOF detects [M+H] ions, with isotopic patterns matching chlorine’s natural abundance (e.g., m/z 388.08 for CHClNOS) .
Q. What preliminary biological activities have been reported for analogs of this compound?
- Antimicrobial Screening : Benzoimidazole-thiophene hybrids exhibit activity against Gram-positive bacteria (e.g., S. aureus, MIC 8–16 µg/mL) via membrane disruption, validated via time-kill assays .
- Receptor Binding : Analogous structures show dual H1/H4 histamine receptor antagonism (IC 10–50 nM), suggesting potential anti-inflammatory applications .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts like regioisomers?
- Strategies :
- Use Pd-catalyzed cross-coupling to enhance selectivity for the pyrrolidine-benzoimidazole linkage .
- Purify intermediates via column chromatography (hexane:EtOAC gradients) and monitor reaction progress with TLC or HPLC (C18 column, 254 nm UV detection) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Approach :
- Verify solvent effects (e.g., DMSO-d vs. CDCl) on proton shifts.
- Employ 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., pyrrolidine CH vs. thiophene protons) .
- Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .
Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?
- Protocol :
- Perform molecular docking (AutoDock Vina) using crystal structures of H1/H4 receptors (PDB: 3RZE).
- Validate with MD simulations (AMBER) to assess binding stability (RMSD <2 Å over 100 ns) .
Q. How do structural modifications (e.g., substituting chlorothiophene with fluorophenyl) affect bioactivity?
- SAR Insights :
- Fluorine substitution improves metabolic stability (t increased by 30% in microsomal assays) but reduces H1 receptor affinity (IC shifts from 15 nM to 120 nM) .
- Thiophene-to-pyridine swaps enhance solubility (logP reduced from 3.2 to 2.1) but diminish antimicrobial potency .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
